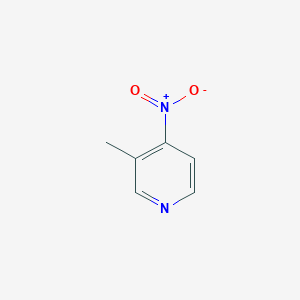
3-Metil-4-nitropiridina
Descripción general
Descripción
3-Methyl-4-nitropyridine (3-MNP) is an organic compound belonging to the group of nitropyridines, which are a class of organic compounds containing a nitro group attached to a pyridine ring. 3-MNP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the laboratory for a variety of purposes, including as a reagent for the synthesis of other organic compounds, as a catalyst for chemical reactions, and for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Síntesis de Azaindoles
3-Metil-4-nitropiridina: se utiliza como material de partida en la síntesis de varios azaindoles, que son compuestos heterocíclicos importantes con una amplia gama de actividades biológicas. Este compuesto facilita la preparación de 6-azaindol-2-carboxilato de etilo y otros azaindoles 3-sustituidos .
Aplicaciones Ópticas No Lineales
Este compuesto ha sido estudiado por su potencial en aplicaciones ópticas no lineales debido a su capacidad para facilitar interacciones de tres ondas, como la generación de la segunda armónica, la conversión de frecuencia y la amplificación paramétrica .
Investigación de Propiedades Ópticas
Las propiedades ópticas lineales y no lineales de segundo orden de This compound se han investigado teóricamente, lo cual es crucial para el desarrollo de nuevos materiales ópticos con las características deseadas .
Síntesis Orgánica
This compound: puede sufrir diversas reacciones químicas para formar diferentes compuestos orgánicos. Por ejemplo, puede reaccionar en condiciones específicas para formar 2-amino-5-nitropiridina, mostrando su versatilidad en la síntesis orgánica .
Mecanismo De Acción
Target of Action
Nitropyridines, a class of compounds to which 3-methyl-4-nitropyridine belongs, are known to interact with various biological targets, influencing numerous biochemical processes .
Mode of Action
The mode of action of 3-Methyl-4-nitropyridine involves its interaction with these targets, leading to changes at the molecular level .
Biochemical Pathways
It’s known that nitropyridines can be involved in various reactions, leading to the synthesis of different compounds .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted .
Result of Action
The compound’s interactions with its targets would lead to changes at the molecular and cellular levels, influencing various biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-4-nitropyridine . These factors could include temperature, pH, and the presence of other substances that could interact with the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-4-7-3-2-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAWSMUOLFSNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168372 | |
| Record name | 3-Picoline, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1678-53-1 | |
| Record name | 3-Methyl-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Picoline, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Picoline, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methyl-4-nitropyridine N-oxide?
A1: The molecular formula of 3-Methyl-4-nitropyridine N-oxide is C6H6N2O3, and its molecular weight is 154.12 g/mol. []
Q2: What spectroscopic data is available for characterizing 3-Methyl-4-nitropyridine N-oxide?
A2: Researchers have used various spectroscopic techniques to characterize POM, including:
- Raman spectroscopy: Provides information about vibrational modes, particularly useful for studying pressure-induced phase transitions. []
- IR spectroscopy: Used to study the interactions between POM molecules and solvents. [, ]
- NMR spectroscopy: Complements IR spectroscopy in understanding POM's behavior in different solvents. [, ]
- UV-Vis spectroscopy: Helps to analyze the electronic transitions and intramolecular charge transfer within POM molecules. []
Q3: How does the crystal structure of 3-Methyl-4-nitropyridine N-oxide contribute to its nonlinear optical properties?
A3: POM crystallizes in a non-centrosymmetric space group, which is essential for exhibiting second-order nonlinear optical (NLO) properties such as second harmonic generation (SHG). [, , , , , , ] The arrangement of molecules within the crystal lattice significantly influences the bulk NLO efficiency. [, ] For instance, POM exhibits negative linear compressibility at low pressure due to the weak CH⋯O bonded supramolecular framework, which collapses under pressure, impacting its SHG efficiency. []
Q4: How has computational chemistry been used to study 3-Methyl-4-nitropyridine N-oxide?
A4: Computational studies have provided valuable insights into various aspects of POM:
- Molecular geometry and electronic structure: Ab initio calculations have been employed to determine the dipole moment, quadrupole moments, and charge distribution within the POM molecule. [, , ]
- Nonlinear optical properties: Researchers have used semi-empirical and ab initio methods to calculate the polarizability and hyperpolarizability of POM, relating these properties to its NLO behavior. [, , ] These studies have also investigated the influence of electron correlation effects and the validity of different theoretical approaches. [, ]
- Influence of crystal packing: Computational models have been developed to understand how intermolecular interactions within the crystal lattice affect POM's linear and nonlinear optical properties. [, , ]
Q5: How does methyl substitution in 3-Methyl-4-nitropyridine N-oxide affect its dipole moment compared to 4-nitropyridine N-oxide?
A5: Experimental and computational studies have demonstrated that methyl substitution in POM leads to a small reduction in the dipole moment compared to 4-nitropyridine N-oxide (NPO). [] The electronic effects of methyl substitution are localized and significantly smaller than previously thought. []
Q6: What is known about the solubility and dissolution of 3-Methyl-4-nitropyridine N-oxide?
A6: The solubility of POM varies depending on the solvent. Studies have shown that its solubility is highest in acetone-water mixtures with a water mole fraction of around 0.5. [, ] The interaction between POM molecules and solvent molecules plays a crucial role in its dissolution behavior. [, ]
Q7: How does the choice of solvent influence the crystal growth and defect formation in 3-Methyl-4-nitropyridine N-oxide?
A7: The solvent used for crystal growth significantly impacts the kinetics of crystal growth and the types of defects formed in POM crystals. [, ] Different solvents can affect the growth rates of individual crystal faces and the overall quality of the crystals. [, ]
Q8: What are the potential applications of 3-Methyl-4-nitropyridine N-oxide?
A8: POM has shown great potential for various applications, particularly in the field of nonlinear optics:
- Frequency doubling devices: POM's high nonlinear optical coefficients make it a promising candidate for efficient frequency doubling devices, especially in integrated optics applications. [, ]
- Optical parametric amplifiers and oscillators: POM's phase-matching properties make it suitable for use in optical parametric amplifiers (OPAs) and oscillators, enabling the generation of tunable light sources. [, ]
- Acousto-optic devices: Research suggests that POM possesses favorable acousto-optic properties, making it suitable for applications in light deflectors and modulators. []
Q9: What are the future directions for research on 3-Methyl-4-nitropyridine N-oxide?
A9: Ongoing research on POM focuses on:
- Improving crystal quality: Developing new crystal growth techniques to minimize defects and enhance the optical quality of POM crystals is crucial for its practical applications. [, ]
- Exploring new device architectures: Integrating POM into novel device designs, such as thin-film waveguides and photonic crystals, could further enhance its performance and enable new functionalities. [, ]
- Investigating structure-property relationships: Furthering the understanding of how molecular modifications and crystal engineering approaches affect the linear and nonlinear optical properties of POM and its derivatives. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)





